N-(3-fluoro-4-methoxyphenyl)azetidin-3-amine
CAS No.:
Cat. No.: VC16204619
Molecular Formula: C10H13FN2O
Molecular Weight: 196.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13FN2O |
|---|---|
| Molecular Weight | 196.22 g/mol |
| IUPAC Name | N-(3-fluoro-4-methoxyphenyl)azetidin-3-amine |
| Standard InChI | InChI=1S/C10H13FN2O/c1-14-10-3-2-7(4-9(10)11)13-8-5-12-6-8/h2-4,8,12-13H,5-6H2,1H3 |
| Standard InChI Key | NAFUIJHYXGRQJF-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)NC2CNC2)F |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
N-(3-Fluoro-4-methoxyphenyl)azetidin-3-amine consists of an azetidine ring (a saturated four-membered nitrogen heterocycle) fused to a 3-fluoro-4-methoxyphenyl group. The azetidine ring adopts a puckered conformation to alleviate ring strain, while the phenyl substituent introduces planar aromaticity. Key structural identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | 3-(2-Fluoro-4-methoxyphenyl)azetidin-3-amine |
| SMILES | COC1=CC(=C(C=C1)C2(CNC2)N)F |
| InChIKey | ITZHDBBLFJNIMV-UHFFFAOYSA-N |
| Molecular Formula | |
| Molecular Weight | 196.22 g/mol |
The fluorine atom at the phenyl 3-position creates a strong dipole moment () due to its electronegativity, while the methoxy group at the 4-position enhances solubility in polar solvents through hydrogen bonding .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) data for this compound reveals distinct signals:
-
-NMR: A singlet at (3H, OCH), a multiplet at (3H, aromatic protons), and a triplet at (2H, azetidine CH) .
Synthesis and Manufacturing
Bromofluorination-Cyclization Strategy
The most efficient synthesis route involves bromofluorination of N-alkenylimines followed by cyclization (Figure 1) :
-
Bromofluorination: Treatment of N-(diphenylmethylidene)-3-methyl-3-butenylamine with N-bromosuccinimide (NBS) and triethylamine trishydrofluoride (EtN·3HF) yields a bromofluoro intermediate.
-
Reduction: Catalytic hydrogenation over Pd/C in ethyl acetate removes the imine protective group.
-
Cyclization: Deprotonation with sodium hydride in dimethylformamide (DMF) induces intramolecular nucleophilic substitution, forming the azetidine ring .
Table 1: Optimization of Cyclization Conditions
| Base | Solvent | Temperature | Yield |
|---|---|---|---|
| NaH | DMF | 0°C → RT | 76% |
| KOtBu | THF | -78°C → RT | 58% |
| DBU | Acetonitrile | 50°C | 34% |
Alternative Pathways
While less efficient, deoxofluorination of 3-hydroxyazetidine precursors using diethylaminosulfur trifluoride (DAST) has been reported, though this method suffers from lower regioselectivity (45–52% yield) .
Physicochemical Properties
Solubility and Stability
N-(3-Fluoro-4-methoxyphenyl)azetidin-3-amine exhibits moderate solubility in polar aprotic solvents (DMF: 12 mg/mL; DMSO: 9 mg/mL) but is poorly soluble in water (<0.1 mg/mL) . The compound is stable under inert atmospheres at room temperature but undergoes gradual decomposition upon exposure to UV light ().
Acid-Base Behavior
The amine group in the azetidine ring has a pKa of 9.2, enabling salt formation with hydrochloric acid (HCl) or trifluoroacetic acid (TFA) for improved crystallinity.
| Compound | Target | Activity |
|---|---|---|
| N-(3-Fluoro-4-methoxyphenyl)azetidin-3-amine | MAO-B | Moderate inhibitor |
| N-(3-Chloro-4-methoxyphenyl)thiolan-3-amine | CYP3A4 | Strong inhibitor |
| 3-Fluoroazetidine-3-carboxylic acid | GABA | Partial agonist |
Drug Likeness Metrics
Computational ADMET predictions using SwissADME indicate:
-
Lipophilicity: LogP = 1.8 (optimal range: 1–3)
-
Blood-Brain Barrier Permeation: High (0.85 probability)
-
CYP450 Inhibition: Low risk (CYP2D6: 0.12)
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume